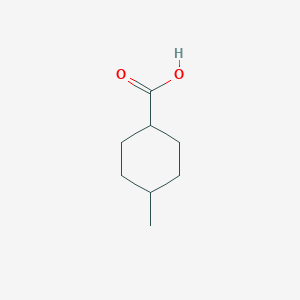

4-Methylcyclohexanecarboxylic acid

Overview

Description

4-Methylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It has been used in the synthesis of substituted cyclohexyl carbonyl chlorides . It has also been used to investigate the palladium core-porous silica shell-nanoparticles catalyzed hydrogenation of 4-carboxybenzaldehyde (4-CBA) to p-toluic acid .

Biochemical Pathways

Its role in the hydrogenation of 4-carboxybenzaldehyde (4-CBA) to p-toluic acid suggests it may play a role in certain reduction reactions .

Pharmacokinetics

As a carboxylic acid, it is expected to be ionized at physiological pH, which could influence its absorption and distribution .

Result of Action

Its use in the synthesis of other compounds suggests it may act as a precursor in certain chemical reactions .

Action Environment

The action of 4-Methylcyclohexanecarboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, temperature and solvent conditions can also impact its chemical behavior .

Biological Activity

4-Methylcyclohexanecarboxylic acid (MCHCA) is a compound of increasing interest due to its biological activities and potential applications in various fields, including environmental science and toxicology. This article reviews the biological activity of MCHCA, focusing on its toxicity, cellular effects, and implications for human health and environmental safety.

- Chemical Formula : C₈H₁₄O₂

- Molecular Weight : 142.19 g/mol

- CAS Number : 34885-03-5

Toxicity and Genotoxicity

Research has demonstrated that 4-MCHCA exhibits moderate toxicity. In studies involving yeast and human lung epithelial cells (A549), it was observed that MCHCA could induce oxidative stress and DNA damage. Specifically, exposure to MCHCA at a concentration of 10 mg/L led to significant up-regulation of DNA damage biomarkers such as Rad51, indicating potential genotoxic effects .

Table 1: Cytotoxicity Data for 4-MCHCA

| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |

|---|---|---|---|---|

| Yeast (24 h) | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | -1.31 ± 0.35 |

| Yeast with S9 | 1722 ± 1.2 | 390.9 ± 1.3 | 0.9898 (<0.0001) | -1.96 ± 0.56 |

| Human Cells (24 h) | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | -1.14 ± 0.24 |

| Human Cells with S9 | 55.7 ± 1.4 | 0.2 ± 3.0 | 0.9502 (0.0009) | -0.50 ± 0.10 |

This table summarizes the cytotoxicity data for MCHCA in different cell types, highlighting its varying effects based on the presence of metabolic activation (S9 fraction).

The mechanisms underlying the toxicity of MCHCA include:

- Oxidative Stress : MCHCA metabolites induce oxidative stress, which can lead to cellular damage and apoptosis.

- DNA Damage : The compound has been linked to increased DNA damage in human cells, suggesting a potential risk for carcinogenesis .

- Transporter Activity Disruption : In yeast models, MCHCA primarily affected transmembrane transport processes, indicating that it may disrupt normal cellular functions .

Environmental Impact

MCHCA has been studied in the context of environmental pollution, particularly following incidents like the crude MCHM spill in West Virginia in 2014, where it was identified as a contaminant of concern due to its toxicological profile . Investigations revealed that MCHCA could affect aquatic organisms and disrupt ecosystems.

Case Study: Crude MCHM Spill

The investigation into the crude MCHM spill highlighted several key findings:

Properties

IUPAC Name |

4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDXSEZXAPHVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195822, DTXSID20274140, DTXSID20274145 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-54-8, 934-67-8, 13064-83-0 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13064-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70F0I2AMTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7DSK28350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Methylcyclohexanecarboxylic acid relate to its adsorption behavior compared to other naphthenic acids?

A2: While the cis and trans isomers of this compound show similar adsorption behavior, differences are observed when compared to other naphthenic acids. For instance, this compound (4MCCH) has a lower adsorption coefficient (Kd = 0.11 mL/g) compared to 4-Methycyclohexaneacetic acid (4MACH) (Kd = 0.18 mL/g). [] This difference highlights the impact of even small structural variations, such as the presence of an additional methylene group in 4MACH, on the adsorption properties of these compounds.

Q2: Can you describe a synthetic route for producing trans-4-Methylcyclohexane isocyanate from trans-4-Methylcyclohexanecarboxylic acid?

A3: trans-4-Methylcyclohexane isocyanate can be synthesized from trans-4-Methylcyclohexanecarboxylic acid with a high yield (87%) via a two-step process. [] First, the carboxylic acid undergoes acylation with sodium azide. This reaction is optimally performed using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in toluene at 70°C for 1.5 hours, with a 1:1.2 molar ratio of trans-4-Methylcyclohexanecarboxylic acid to sodium azide. [] The resulting acyl azide then undergoes a Curtius rearrangement to yield the desired trans-4-Methylcyclohexane isocyanate. []

Q3: How does this compound behave as a building block in supramolecular chemistry?

A4: this compound, specifically its non-mesogenic form, forms hydrogen-bonded nonpolar cyclic dimers in cyclohexane solutions. [] These dimers exhibit nonlinear dielectric relaxation behavior under a strong static electric field. [] While not mesogenic itself, understanding the behavior of this compound in solution provides insights into the self-assembly and dynamic processes of similar molecules used in liquid crystal and material science applications.

Q4: Has this compound been used to study the stabilization of specific protein-like structures?

A5: While not directly used, a closely related analog of this compound, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid, has shown promise in stabilizing 11/9-helical conformations in α/β-peptide foldamers, even in protic solvents. [] These foldamers, mimicking protein secondary structures, are important in biomedical research, and understanding the role of specific substitutions like the 4-methyl group in their stabilization can lead to new biomaterials and therapeutics.

Q5: Are there any analytical methods for detecting and quantifying this compound and its isomers in complex matrices?

A6: Yes, two-dimensional gas chromatography coupled with quadrupole time-of-flight mass spectrometry (2D GC-QTOFMS) has been successfully applied to identify and quantify this compound isomers, along with other naphthenic acids, in complex samples like oil sand processed water. [] This technique combines the high resolution separation of 2D GC with the accurate mass determination capabilities of QTOFMS, allowing for the identification and quantification of individual isomers even in complex environmental samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.